3-(Diethylcarbamoyl)benzoic acid

Overview

Description

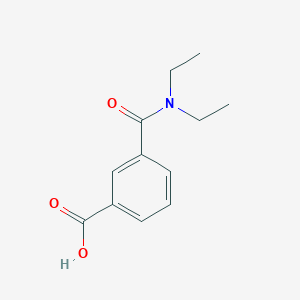

3-(Diethylcarbamoyl)benzoic acid (DCBA, C₁₂H₁₅NO₃) is a substituted benzoic acid derivative with a diethylcarbamoyl group at the 3-position of the aromatic ring. It is primarily recognized as the major urinary metabolite of the insect repellent N,N-diethyl-meta-toluamide (DEET), formed via oxidative metabolism in humans . DCBA serves as a critical biomarker for assessing DEET exposure, as its urinary concentrations consistently exceed those of the parent compound due to rapid DEET metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

DCBA can be synthesized through the enzymatic deconjugation of glucuronide-bound metabolites of DEET. The process involves the use of online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) for quantifying DEET and its metabolites, including DCBA .

Industrial Production Methods

In industrial settings, DCBA is typically produced as a byproduct of DEET metabolism. The production process involves the use of advanced chromatographic techniques to isolate and purify DCBA from complex biological matrices .

Chemical Reactions Analysis

Types of Reactions

DCBA undergoes various chemical reactions, including:

Oxidation: DCBA can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert DCBA into simpler compounds.

Substitution: DCBA can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are commonly employed.

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives of DCBA, which have distinct chemical and physical properties .

Scientific Research Applications

Environmental Monitoring

DCBA is utilized as a biomarker for assessing human exposure to DEET, which is prevalent in consumer insect repellents. Its presence in urine samples serves as an indicator of exposure levels, especially in populations using DEET products frequently.

Case Study: NHANES Data Analysis

The National Health and Nutrition Examination Survey (NHANES) reported that approximately 84% of the U.S. population has detectable levels of DCBA in their urine, reflecting widespread exposure to DEET through various routes, including topical application and environmental contamination . This data is crucial for understanding the environmental impact of DEET and its metabolites.

Reproductive Health Research

Research has investigated the potential effects of DCBA on reproductive health, particularly concerning semen parameters in men. A study conducted at the Massachusetts General Hospital Fertility Center analyzed the relationship between urinary concentrations of DCBA and various semen quality metrics.

Findings from Fertility Study

- Participants: 90 men provided urine and semen samples over a period from 2007 to 2015.

- Methodology: Urinary concentrations of DCBA were quantified using isotope-dilution tandem mass spectrometry.

- Results: The study found no significant association between SG-adjusted urinary DCBA concentrations and semen parameters, including sperm concentration and motility . This suggests that while DEET exposure is common, its metabolites may not adversely affect male reproductive health at the levels observed.

Analytical Chemistry Applications

DCBA's chemical properties make it suitable for various analytical applications, particularly in environmental chemistry. It is often analyzed alongside other metabolites of DEET to assess exposure levels in different populations.

Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): Used for separating DCBA from biological samples.

- Mass Spectrometry: Employed for quantifying DCBA concentrations accurately in urine samples .

Toxicological Studies

Understanding the toxicological profile of DCBA is essential for evaluating the safety of DEET-containing products. Research indicates that while DEET is generally considered safe for topical use, its metabolites, including DCBA, require further investigation regarding their long-term effects on human health.

Toxicity Assessment

- Studies have shown that high concentrations of DEET can lead to neurotoxicity in animal models; however, the specific effects of DCBA are less understood and warrant further research .

Data Table: Summary of Findings on this compound

Mechanism of Action

DCBA exerts its effects through various biochemical pathways. It is metabolized in the body when absorbed, resulting in the creation of primary and secondary metabolites. The primary metabolite is N,N-diethyl-meta-(hydroxymethyl)benzamide (DHMB), and further metabolism leads to the formation of DCBA . The exact molecular targets and pathways involved in DCBA’s mechanism of action are still under investigation, but it is known to interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

Chemical Properties :

- Molecular Weight : 221.25 g/mol

- Melting Point : 134–135°C

- Solubility: Sparingly soluble in chloroform and methanol .

DCBA’s structure features a benzoic acid backbone modified by a diethylcarbamoyl group, which influences its polarity, metabolic stability, and detection in biological matrices. Its role in toxicological assessments is well-documented, particularly in studies linking DEET exposure to reproductive health outcomes, such as altered semen parameters in men .

Structural and Functional Analogues

3-(Ethylcarbamoyl)benzoic Acid (ECBA)

- Structure: Differs from DCBA by having a monoethylcarbamoyl group instead of diethyl.

- Role : A secondary DEET metabolite, often co-measured with DCBA in NHANES studies .

- Detection: Lower limit of detection (LLOD) in urine: Not explicitly stated for ECBA, but DCBA’s LLOD is 0.20 ng/mL .

3-(Dimethylamino)benzoic Acid

- Structure: Contains a dimethylamino group (-N(CH₃)₂) at the 3-position.

- Properties: Smaller molecular weight (165.19 g/mol), higher melting point (150–151°C), and increased electron density on the aromatic ring due to the electron-donating dimethylamino group .

- Applications : Used in organic synthesis, contrasting with DCBA’s role as a biomarker.

3-(Phthalimidomethyl)benzoic Acid

- Structure : Features a phthalimide moiety attached via a methyl group to the benzoic acid.

- Relevance : Demonstrates how bulky substituents (e.g., phthalimide) reduce solubility compared to DCBA’s carbamoyl group .

Pharmacological and Toxicological Comparisons

Anti-Tuberculosis (TB) Derivatives

- 3-(N-Substituted Glycinamido)benzoic Acid Derivatives :

- Activity : Exhibit anti-TB activity (MIC = 25 µg/mL for parent derivatives, improving to 1.6 µg/mL with optimized substituents like 4-phenylpiperazine) .

- Contrast : DCBA lacks direct pharmacological activity but shares structural motifs (carbamoyl groups) that influence receptor binding in related compounds.

Environmental and Metabolic Stability

- DCBA vs. DEET : DCBA’s higher urinary concentrations (e.g., GM = 468.34 µg/L in NHANES) reflect its metabolic stability, whereas DEET is rapidly metabolized .

- DCBA vs. Phenoxybenzoic Acids: 3-Phenoxybenzoic acid (3-PBA), a pyrethroid metabolite, shares similar analytical challenges in biomonitoring but differs in toxicokinetics .

Analytical and Detection Profiles

Key Findings :

- DCBA’s diethylcarbamoyl group enhances its persistence in urine compared to DEET, making it a superior exposure biomarker .

- Structural modifications (e.g., ethyl vs. diethyl carbamoyl) significantly alter detection thresholds and metabolic pathways .

Critical Considerations

- CAS Number Discrepancies : DCBA’s dual CAS numbers (72236-23-8 vs. 858981-15-4) suggest registration variations that warrant clarification in future studies .

- Research Gaps: Limited data on DCBA’s environmental persistence and long-term health effects compared to DEET.

References – DCBA as a DEET metabolite; – 3-(Dimethylamino)benzoic acid properties; – Anti-TB derivatives; – CAS discrepancies; – Comparative biomonitoring.

Biological Activity

3-(Diethylcarbamoyl)benzoic acid (DCBA) is a significant metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET). Understanding its biological activity is crucial for assessing its implications for human health and environmental safety. This article reviews the biological activity of DCBA, focusing on its pharmacological properties, metabolic pathways, and potential health effects based on various research findings.

Chemical Structure and Properties

DCBA has the chemical formula C₁₂H₁₅NO₃ and features a benzoic acid moiety with a diethylcarbamoyl group attached at the ortho position. The structural characteristics include:

- Aromatic benzene ring

- Carboxylic acid group (COOH)

- Diethylcarbamoyl group (-(C₂H₅)₂C=O)

These features may influence the compound's reactivity and biological interactions compared to simpler benzoic acids.

Metabolic Pathways

DCBA is primarily formed through the metabolism of DEET in the human body. The metabolic pathway involves:

- N-deethylation : The initial step where DEET is converted to DCBA.

- Subsequent oxidation : Further metabolic processes lead to additional breakdown products, which are eventually excreted in urine .

The exact enzymatic mechanisms involved in these transformations remain partially understood but are critical for evaluating exposure levels in humans and animals.

Cardiovascular Effects

Recent studies have indicated a potential association between urinary concentrations of DCBA and cardiovascular diseases (CVD). In a cross-sectional analysis involving over 5,900 participants from the National Health and Nutrition Examination Survey (NHANES), higher levels of DCBA were linked to increased risks of CVD and coronary heart disease (CHD). Specifically, participants in the highest quartile of DCBA exposure had an odds ratio of 1.32 for CVD and 1.57 for CHD compared to those in the lowest quartile .

Urinary Biomonitoring Studies

Urinary biomonitoring has been essential in assessing exposure to DCBA. A study conducted on pregnant women in Puerto Rico measured urinary concentrations of DEET and its metabolites, including DCBA, revealing significant variability based on exposure levels . The detection frequency of DCBA was notably high, with approximately 79.8% of samples showing measurable concentrations .

Research Findings Summary Table

| Study | Population | Key Findings | Measurement Method |

|---|---|---|---|

| NHANES 2007-2014 | US Adults | Increased risk of CVD associated with higher DCBA levels | Logistic regression analysis |

| Puerto Rico Pregnant Women | Pregnant Women | High urinary concentrations of DEET and metabolites | Urinary biomonitoring |

| Canadian Children Study | Children | Measured exposure to DEET and metabolites including DCBA | Field-based observational study |

Case Study 1: DEET Exposure and Health Outcomes

A cohort study evaluated the health outcomes of Gulf War veterans exposed to high concentrations of DEET. The findings suggested a correlation between high DEET exposure, indicated by elevated levels of its metabolites like DCBA, and increased incidences of cardiovascular disorders over time .

Case Study 2: Environmental Impact Assessment

Research assessing environmental exposure to pesticides highlighted that DCBA serves as a biomarker for monitoring DEET usage in populations at risk. This study emphasized the importance of continuous monitoring to understand long-term health effects related to pesticide exposure .

Q & A

Q. What analytical methods are recommended for detecting and quantifying DCBA in biological samples, and how should method validation be approached?

Basic Research Question

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for DCBA detection in biological matrices like urine. The method involves:

- Chromatographic separation : Using a C18 reversed-phase column with a gradient elution of methanol/water (acidified with 0.1% formic acid) to resolve DCBA from matrix interferences .

- Mass spectrometry : Employing electrospray ionization (ESI) in negative ion mode, monitoring the [M-H]⁻ ion (m/z 220.1 for DCBA) for quantification .

- Validation metrics : Ensure a lower limit of detection (LLOD) ≤0.20 ng/mL, linearity across 0.2–150 ng/mL, and intra-day precision (RSD <10%). Recovery rates should be validated using spiked urine samples (e.g., 98–103% recovery) .

Q. How should DCBA be stored and handled to maintain chemical stability during experimental workflows?

Basic Research Question

DCBA’s stability is influenced by its solubility and thermal properties:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid freeze-thaw cycles for biological samples containing DCBA .

- Solubility : Use methanol or chloroform for dissolving DCBA in vitro, as it is sparingly soluble in aqueous buffers. Pre-warm solvents to 40°C to enhance dissolution rates .

- Handling : Use glassware instead of plastic to minimize adsorption losses, particularly in trace-level analyses .

Q. How can researchers address exposure misclassification when DCBA concentrations fall below the LLOD in biomonitoring studies?

Advanced Research Question

For datasets with >30% samples below the LLOD:

- Statistical imputation : Apply Bayesian multi-chemical models to estimate censored values using covariates like age, sex, and co-exposure biomarkers (e.g., DEET metabolites) .

- Sensitivity analyses : Compare results using substitution methods (e.g., LLOD/√2) with Bayesian posterior predictions to assess robustness .

- Cohort stratification : Exclude participants with inconsistent exposure patterns (e.g., detectable DEET but undetectable DCBA) to reduce misclassification bias .

Q. What synthetic strategies can optimize the yield and purity of DCBA derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

For synthesizing DCBA analogues (e.g., 3-(alkylcarbamoyl)benzoic acids):

- Stepwise acylation : React 3-aminobenzoic acid with diethylcarbamoyl chloride in dichloromethane, using triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol to achieve >95% purity .

- Yield optimization : Use microwave-assisted synthesis at 80°C for 30 minutes to reduce side-product formation .

Q. How can HPLC methods be tailored for DCBA quantification in complex environmental or pharmaceutical matrices?

Advanced Research Question

Develop a reversed-phase HPLC protocol with:

- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) for high resolution .

- Mobile phase : Acetonitrile/0.1% phosphoric acid (45:55 v/v) at 1.0 mL/min, achieving a retention time of 6.2 minutes .

- Detection : UV absorbance at 254 nm, with calibration curves validated across 0.1–50 µg/mL (R² >0.999) .

- Matrix cleanup : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove interfering compounds .

Q. What methodological frameworks are used to correlate DCBA exposure levels with neurodevelopmental outcomes in epidemiological studies?

Advanced Research Question

Key approaches include:

- Cohort design : Analyze DCBA urinary concentrations in longitudinal cohorts (e.g., NHANES subsamples) paired with neurodevelopmental assessments (e.g., IQ tests, behavioral scores) .

- Multivariate modeling : Adjust for confounders like maternal DEET use, socioeconomic status, and co-exposures to pesticides (e.g., pyrethroids) using generalized estimating equations (GEE) .

- Biomarker normalization : Correct urinary DCBA levels for creatinine to account for dilution variability .

Properties

IUPAC Name |

3-(diethylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXLQQDIFVPNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222551 | |

| Record name | 3-(Diethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-23-8 | |

| Record name | 3-[(Diethylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.